Ethyl 2-cyclobutylthiazole-4-carboxylate
Description
Ethyl 2-cyclobutylthiazole-4-carboxylate is a thiazole-based compound featuring a cyclobutyl substituent at the 2-position and an ethyl ester group at the 4-position. Thiazole derivatives are widely studied for their versatility in medicinal chemistry, often serving as intermediates in drug synthesis due to their ability to modulate electronic, steric, and pharmacokinetic properties. The cyclobutyl group introduces steric bulk and lipophilicity, which may enhance binding specificity or metabolic stability compared to smaller substituents.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
ethyl 2-cyclobutyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)8-6-14-9(11-8)7-4-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
YLBVMCACONJYNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a thiazole core with ethyl ester functionality at position 4. Key structural differences among analogs include:
- Ethyl 2-isopropyloxazole-4-carboxylate : An oxazole ring (O and N heteroatoms) with an isopropyl group at position 2, reducing sulfur-mediated interactions .
- Ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylate (9g): A complex hybrid structure with a benzodioxophosphol moiety, enhancing antimicrobial activity .
Physicochemical Properties and Stability
- Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate: Molecular formula C₈H₈N₂O₂S (molar mass 196.23 g/mol); the cyanomethyl group increases polarity .
- Ethyl thiazole-4-carboxylate: Simpler structure (C₆H₇NO₂S) with lower steric hindrance, favoring solubility .
- Compound 9g : Complex structure likely reduces metabolic stability but enhances target specificity .
Data Tables Summarizing Key Comparative Parameters
Research Findings and Implications
- Steric Effects : Bulky substituents (e.g., cyclobutyl) may improve receptor selectivity but reduce solubility, as seen in complex analogs like 9g .
- Electronic Modulation: Electron-withdrawing groups (e.g., cyanomethyl) enhance reactivity, enabling downstream derivatization .
- Ring Heteroatoms : Thiazoles (S/N) generally exhibit stronger hydrogen-bonding capacity than oxazoles (O/N), influencing target interactions .
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